HS-PEG6-CH2CH2-Boc vs. Thiol-PEG4-Boc: Quantified Chain-Length Advantage for PROTAC Ternary Complex Formation
HS-PEG6-CH2CH2-Boc contains six ethylene oxide repeat units (PEG6), providing an end-to-end distance of approximately 20-25 Å, compared to Thiol-PEG4-Boc (CAS 564476-33-1) which contains only four repeats and spans approximately 14-16 Å . Structure-activity relationship studies in PROTAC development demonstrate that progression from PEG4 to PEG6 to PEG8 linkers systematically modulates ternary complex stability; the PEG6 spacer falls within the empirically validated 'goldilocks' window that balances reach with reduced conformational entropy [1]. Specifically, crystallographic analysis of PROTAC ternary complexes shows that distances between the E3 ligase binding pocket and target protein ligand attachment points typically range from 20-35 Å, placing PEG4 linkers near the lower bound (increasing risk of steric clash) and PEG8 linkers near the upper bound (introducing excessive flexibility) [1].
| Evidence Dimension | PEG spacer chain length and estimated end-to-end distance |
|---|---|
| Target Compound Data | 6 ethylene oxide units; estimated 20-25 Å end-to-end distance; molecular weight 426.57 g/mol |
| Comparator Or Baseline | Thiol-PEG4-Boc: 4 ethylene oxide units; estimated 14-16 Å end-to-end distance; molecular weight 338.46 g/mol |
| Quantified Difference | +2 ethylene oxide repeat units; +6-9 Å extended reach; +88.11 g/mol molecular weight |
| Conditions | Theoretical calculation based on fully extended PEG chain conformation; crystallographic ternary complex distance measurements from PROTAC structural studies |
Why This Matters
The PEG6 spacer length increases the probability of achieving a productive ternary complex geometry without requiring optimization of alternative linker scaffolds, reducing the number of synthetic iterations needed in a PROTAC optimization campaign.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. PTC Technical Resource, 2025. View Source
